![molecular formula C13H24N2O2 B2751122 Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate CAS No. 2305185-34-4](/img/structure/B2751122.png)
Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate
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Description
Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
The incorporation of a tert-butyl group into the [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has led to the synthesis of novel derivatives. These compounds exhibit potent antimalarial activity . The 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives could serve as promising candidates for combating malaria.
Antidepressant Properties
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to possess antidepressant activity . The unique structural features of EN300-1666631 may contribute to its potential in modulating neurotransmitter systems and alleviating depressive symptoms.
Antileishmanial Effects
EN300-1666631 derivatives have also demonstrated antileishmanial activity . Leishmaniasis, caused by protozoan parasites, affects millions of people worldwide. The compound’s mechanism of action against these parasites warrants further investigation.
DNA Intercalation and Antiviral Activity
Indolo[2,3-b]quinoxalines, including EN300-1666631 derivatives, act as DNA intercalating agents with antiviral and cytotoxic properties . Their ability to interact with DNA molecules makes them potential candidates for antiviral drug development.
Medicinal Chemistry
Structurally diverse compounds are crucial for drug discovery. Incorporating tert-butyl groups into heterocyclic systems enhances their biological activity . EN300-1666631’s unique scaffold could inspire the design of novel drug candidates.
Synthetic Importance
The introduction of tert-butyl groups into organic molecules increases lipophilicity, aiding their passage through cell walls . Researchers have frequently reported the synthesis of tert-butyl-substituted heteroaromatic compounds, emphasizing their importance in medicinal and combinatorial chemistry .
properties
IUPAC Name |
tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-10-7-9-5-4-6-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16)/t9-,10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWUISJVMAMGP-DCAQKATOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CCCC2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]2CCC[C@@H]2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate |
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